molecular formula C25H18F3N3O5 B444387 11-(2-furyl)-3-{3-nitrophenyl}-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 354538-84-4

11-(2-furyl)-3-{3-nitrophenyl}-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B444387
CAS No.: 354538-84-4
M. Wt: 497.4g/mol
InChI Key: WEYSXVKKUBNLON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(2-furyl)-3-{3-nitrophenyl}-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a trifluoroacetyl group. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants.

Preparation Methods

The synthesis of 11-(2-furyl)-3-{3-nitrophenyl}-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps. The synthetic route typically starts with the preparation of the core benzodiazepine structure, followed by the introduction of the furan, nitrophenyl, and trifluoroacetyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The nitrophenyl group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

11-(2-furyl)-3-{3-nitrophenyl}-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study the interactions of benzodiazepines with biological targets.

    Medicine: It has potential therapeutic applications due to its benzodiazepine core, which is known for its sedative and anxiolytic properties.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved include the modulation of neurotransmitter release and the regulation of neuronal excitability.

Comparison with Similar Compounds

Compared to other benzodiazepines, 11-(2-furyl)-3-{3-nitrophenyl}-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:

    Diazepam: A widely used benzodiazepine with sedative and anxiolytic effects.

    Lorazepam: Known for its use in treating anxiety disorders.

    Clonazepam: Used for its anticonvulsant properties.

These compounds share the benzodiazepine core but differ in their substituents, leading to variations in their pharmacological profiles and applications.

Properties

CAS No.

354538-84-4

Molecular Formula

C25H18F3N3O5

Molecular Weight

497.4g/mol

IUPAC Name

6-(furan-2-yl)-9-(3-nitrophenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H18F3N3O5/c26-25(27,28)24(33)30-19-8-2-1-7-17(19)29-18-12-15(14-5-3-6-16(11-14)31(34)35)13-20(32)22(18)23(30)21-9-4-10-36-21/h1-11,15,23,29H,12-13H2

InChI Key

WEYSXVKKUBNLON-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CO4)C(=O)C(F)(F)F)C5=CC(=CC=C5)[N+](=O)[O-]

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CO4)C(=O)C(F)(F)F)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.